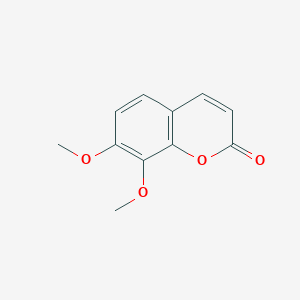

7,8-Dimethoxycoumarin

説明

Synthesis Analysis

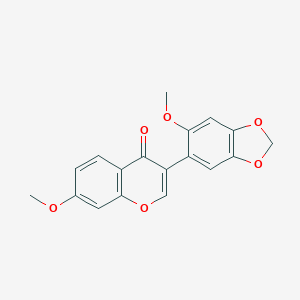

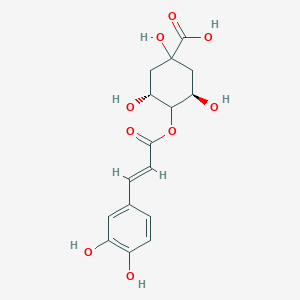

The synthesis of 7,8-Dimethoxycoumarin has been achieved through various methods. One such method involves the use of 3,4-Dimethoxy- and 3,6-dimethoxysalicylaldehydes which gave the corresponding coumarins in good yield by the method using phosphorane reagent in N, N-diethylaniline under reflux .Molecular Structure Analysis

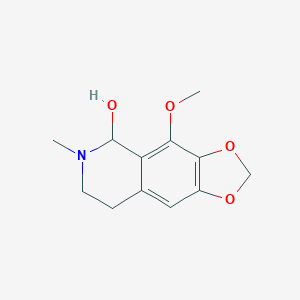

The molecular structure of 7,8-Dimethoxycoumarin includes two methoxy groups attached to a coumarin backbone . The InChI code for 7,8-Dimethoxycoumarin isInChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9 (12)15-10 (7)11 (8)14-2/h3-6H,1-2H3 . Chemical Reactions Analysis

7,8-Dimethoxycoumarin has been found to exhibit anti-inflammatory effects in various studies. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines in TNF-α-treated human keratinocyte HaCaT cells .Physical And Chemical Properties Analysis

7,8-Dimethoxycoumarin has a molecular weight of 206.19 g/mol and a molecular formula of C11H10O4 . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors .科学的研究の応用

Renal Protection

7,8-Dimethoxycoumarin has been studied for its protective effects on the kidneys. Research suggests it can mitigate acute renal failure induced by cisplatin (a chemotherapy drug) and ischemia/reperfusion injury in rats .

Pharmacology

In pharmacological studies, 7,8-Dimethoxycoumarin has shown potential in reducing cholesterol and plasma lipids levels, which may decrease thrombus generation and exhibit antioxidant activities .

Neuropathic Pain Management

Although not directly related to 7,8-Dimethoxycoumarin, its analog 5,7-Dimethoxycoumarin has been researched for its ameliorative effects on vincristine-induced neuropathic pain .

Fluorescent Labeling

Coumarins, including 7,8-Dimethoxycoumarin, are significant in fluorescent labeling of biomolecules. They are used for metal ion detection, microenvironment polarity detection, and pH detection due to their fluorescent properties .

作用機序

Target of Action

7,8-Dimethoxycoumarin (DMC) is a natural coumarin compound found in various plants, including Artemisia caruifolia and Wikstroemia indica It has been shown to have protective effects on the kidneys against cisplatin and ischemia-reperfusion injury .

Mode of Action

DMC’s mode of action involves its interaction with various biochemical pathways. It has been suggested that DMC protects the kidneys against cisplatin and ischemia/reperfusion injury via antioxidant, anti-inflammatory, and inactivation of mitochondrial permeability transition pore opening . In another study, DMC was found to inhibit the expression of pro-inflammatory cytokines and chemokines in TNF-α-treated human keratinocyte HaCaT cells . This suggests that DMC may elicit an anti-inflammatory response by suppressing TNF-α-treated activation of NF-κB and MAPK pathways in keratinocytes .

Biochemical Pathways

DMC affects several biochemical pathways. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in TNF-α-treated human keratinocyte HaCaT cells . These pathways play a crucial role in the regulation of immune responses, inflammation, and cell survival.

Pharmacokinetics

It is known that the absorption and distribution process of dmc is accelerated in liver-injured rats, but the metabolism and elimination process is slowed . This may lead to a significant accumulation of DMC in the body .

Result of Action

DMC has been shown to have protective effects on the kidneys against cisplatin and ischemia/reperfusion injury . It also inhibits the expression of pro-inflammatory cytokines and chemokines in TNF-α-treated human keratinocyte HaCaT cells . These results suggest that DMC may elicit an anti-inflammatory response by suppressing TNF-α-treated activation of NF-κB and MAPK pathways in keratinocytes .

Action Environment

It is known that dmc is a natural product isolated from artemisia caruifolia and wikstroemia indica . The efficacy and stability of DMC could potentially be influenced by various environmental factors, such as temperature, pH, and light exposure.

特性

IUPAC Name |

7,8-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9(12)15-10(7)11(8)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBBSMUTOCUVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179212 | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethoxycoumarin | |

CAS RN |

2445-80-9 | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

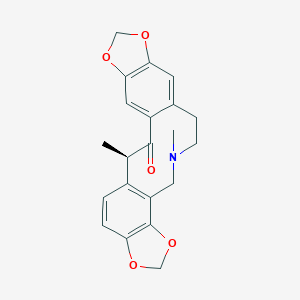

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

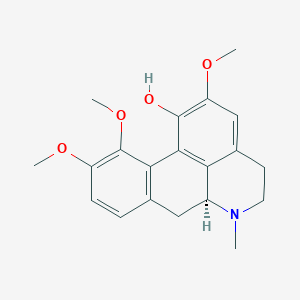

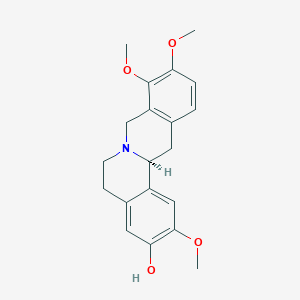

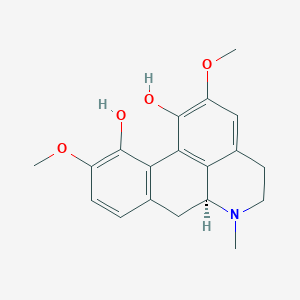

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)